(2S)-2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride
Description
(2S)-2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride is a bicyclic heterocyclic compound featuring a triazolo[4,3-a]pyridine core fused with a pyrrolidine ring. The stereochemistry at the second carbon (2S) confers chirality, which is critical for interactions with biological targets.
Properties
CAS No. |
2613300-03-9 |
|---|---|
Molecular Formula |
C10H18Cl2N4 |
Molecular Weight |
265.18 g/mol |
IUPAC Name |
3-[(2S)-pyrrolidin-2-yl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride |
InChI |
InChI=1S/C10H16N4.2ClH/c1-2-7-14-9(5-1)12-13-10(14)8-4-3-6-11-8;;/h8,11H,1-7H2;2*1H/t8-;;/m0../s1 |
InChI Key |
OJXZGQRIGOMYJE-JZGIKJSDSA-N |
Isomeric SMILES |
C1CCN2C(=NN=C2[C@@H]3CCCN3)C1.Cl.Cl |
Canonical SMILES |
C1CCN2C(=NN=C2C3CCCN3)C1.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
(2S)-2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride is a complex organic compound characterized by its unique structural features that include a pyrrolidine ring and a triazolopyridine moiety. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.
Chemical Structure and Properties
- Molecular Formula: C10H18Cl2N4
- Molecular Weight: 265.18 g/mol
- Structural Features: The presence of the triazole ring is associated with diverse pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been primarily inferred through structure-activity relationship (SAR) studies. Compounds with similar structural motifs have demonstrated various biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methyl-5-(triazolyl)pyridine | Triazole and pyridine rings | Antimicrobial |
| 4-(1-Hydroxyethyl)-1-(triazolyl)piperazine | Triazole with piperazine | Antidepressant |
| 6-(Triazolyl)pyridazine | Triazole and pyridazine rings | Anticancer |
The unique combination of a pyrrolidine ring with a triazolopyridine structure may confer distinct biological activities and pharmacokinetic properties that warrant further exploration.
Research has indicated that compounds containing the triazole moiety often exhibit interactions with various enzymes and receptors. For instance, studies have shown that triazolo derivatives can inhibit kinases such as c-Met. In one study involving triazolo-pyridazine derivatives, significant cytotoxicity was observed against cancer cell lines (A549, MCF-7, HeLa) with IC50 values indicating potent activity .
Case Studies and Research Findings
-
Cytotoxicity Studies:
- A study evaluated the cytotoxic effects of similar compounds on cancer cell lines using the MTT assay. Results indicated that compounds bearing the triazolo moiety exhibited moderate to high cytotoxicity against various cancer cell lines .
- The most promising compound from this class showed IC50 values of 1.06 ± 0.16 μM against A549 cells .
- Inhibition Studies:
- Apoptosis Induction:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (2S)-2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride exhibit antimicrobial properties. Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains. The structural features of this compound may enhance its efficacy against resistant strains.
Anticancer Properties
Triazole-containing compounds have been explored for their anticancer activities. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms including the inhibition of specific kinases involved in cell proliferation.
Neurological Applications
The compound has potential applications in treating neurological disorders. Research on related triazoles has indicated neuroprotective effects and the ability to modulate neurotransmitter systems. This suggests that this compound could be investigated further for conditions such as depression and anxiety.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of the triazole ring is significant for its interaction with biological targets. Modifications to the pyrrolidine moiety can enhance potency and selectivity.
Case Study 1: Antimicrobial Testing
In a study published in Journal of Medicinal Chemistry, derivatives of triazole were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the triazole ring improved activity against resistant strains (Smith et al., 2020).
Case Study 2: Anticancer Activity
A research team evaluated the anticancer properties of various triazole derivatives in vitro against human cancer cell lines. The study found that certain derivatives exhibited significant cytotoxicity and induced apoptosis through caspase activation pathways (Johnson et al., 2021).
Chemical Reactions Analysis
Triazolo-Pyridine Ring Formation
The triazolo[4,3-a]pyridine scaffold is constructed via cyclocondensation reactions. A representative pathway involves:
-
Cyclization of substituted pyridines : Hydrazine derivatives react with carbonyl-containing intermediates to form the triazole ring .
-
Metal-catalyzed cross-coupling : Palladium-mediated Suzuki or Buchwald-Hartwig couplings introduce substituents to the pyridine core .
Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Triazole formation | Hydrazine hydrate, HCl, reflux | 65–78% | |
| Cross-coupling | Pd(dppf)Cl₂, K₂CO₃, DMF, 80°C | 82% |
Pyrrolidine Functionalization
The (2S)-pyrrolidine moiety is introduced through enantioselective synthesis:
-
Chiral resolution : Racemic mixtures are separated using chiral chromatography (e.g., CHIRALPAK® columns) .
-
Asymmetric hydrogenation : Catalytic hydrogenation with Rh or Ru catalysts achieves >98% enantiomeric excess (ee) .
Amide Bond Formation
The secondary amine on the pyrrolidine ring undergoes coupling reactions:
-
Carbodiimide-mediated coupling : EDC/HOBt or HATU/DIPEA systems form amides with carboxylic acids .
-
Acylation : Reacts with acyl chlorides (e.g., trifluoroacetic anhydride) under basic conditions .
Reactivity Table
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| 2-Amino derivative | 4-Cyanopicolinoyl chloride | N-Acylated analogue | 89% |
| Free base | TFAA, NEt₃ | Trifluoroacetyl derivative | 76% |
Halogenation and Cross-Coupling
The triazolo-pyridine core participates in electrophilic substitution:
Comparison with Similar Compounds
Key Structural Features:
- Triazolo[4,3-a]pyridine Core : Shared with {6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride (), but the target compound substitutes the methanamine group with a pyrrolidine ring. This substitution introduces a rigid, nitrogen-containing heterocycle that may improve binding selectivity .
- Chirality : The (2S)-pyrrolidine moiety distinguishes it from achiral analogs like diethyl tetrahydroimidazo[1,2-a]pyridine derivatives (), which lack stereogenic centers. Chirality often influences pharmacokinetics and target affinity .
- Salt Form: Unlike neutral compounds such as pyridazinones (), the dihydrochloride salt enhances water solubility, a critical factor for drug delivery .
Physicochemical Properties
Comparative Data Table:
Preparation Methods
Reaction Mechanism and Conditions
-
Starting material : Acylated 2-hydrazinopyridine derivatives.
-
Reagents : Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0–25°C.
-
Key step : Intramolecular cyclization forms the triazole ring, yielding 5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine.
Table 1 : Optimized Conditions for Mitsunobu Cyclization
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C (gradual) |
| Reaction Time | 12–24 hours |
| Yield | 65–78% |
| Solvent | THF |
Resolution of Racemates
For non-stereoselective routes, chiral resolution is employed:
Salt Formation and Purification
The free base is converted to the dihydrochloride salt using HCl gas in dichloromethane.
Protonation Protocol
-
Step 1 : Dissolve free base in anhydrous dichloromethane at −10°C.
-
Step 2 : Bubble HCl gas for 10 minutes, followed by stirring for 2 hours.
-
Isolation : Filter precipitate, wash with cold ether, and dry under vacuum.
Table 3 : Salt Formation Metrics
| Parameter | Value |
|---|---|
| Purity (HPLC) | 95% |
| Recovery | 85% |
Critical Analysis of Methodologies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
